molecular formula C11H6F2N2O B12157092 Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- CAS No. 304685-68-5

Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]-

Cat. No.: B12157092
CAS No.: 304685-68-5
M. Wt: 220.17 g/mol
InChI Key: XEOGYLXHYJALAU-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- is a substituted malononitrile derivative characterized by a central propanedinitrile (malononitrile) backbone and a 4-(difluoromethoxy)phenyl methylene substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

304685-68-5

Molecular Formula

C11H6F2N2O

Molecular Weight

220.17 g/mol

IUPAC Name

2-[[4-(difluoromethoxy)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C11H6F2N2O/c12-11(13)16-10-3-1-8(2-4-10)5-9(6-14)7-15/h1-5,11H

InChI Key

XEOGYLXHYJALAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)OC(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Difluoromethoxy)benzaldehyde

The difluoromethoxy group is introduced through nucleophilic substitution or oxidative methods:

Method A: Nucleophilic Substitution

  • Reactants : 4-Hydroxybenzaldehyde, chlorodifluoromethane (ClCF2_2H).

  • Conditions : Base (K2_2CO3_3), polar aprotic solvent (DMF), 60°C, 16 h.

  • Mechanism : Deprotonation of the phenolic hydroxyl group facilitates nucleophilic attack on ClCF2_2H, yielding the difluoromethoxy substituent.

  • Yield : 21% (with competing bis-difluoromethoxy byproduct).

Method B: Oxidative Functionalization

  • Reactants : 3,4-Dihydroxybenzaldehyde, methyl chlorodifluoroacetate.

  • Conditions : Phase-transfer catalysis (benzyltriethylammonium chloride), NaOH, chloroform.

  • Outcome : Selective difluoromethoxylation at the para position.

Knoevenagel Condensation Strategies

Classical Base-Catalyzed Method

  • Reactants : 4-(Difluoromethoxy)benzaldehyde, malononitrile (1:1 molar ratio).

  • Catalyst : Piperidine or ammonium acetate (5–15 mol%).

  • Conditions : Ethanol, reflux (78°C), 2–4 h.

  • Yield : 80–88%.

  • Mechanism : Base deprotonates malononitrile, forming a nucleophilic enolate that attacks the aldehyde carbonyl, followed by dehydration.

Solvent-Free Ionic Liquid Catalysis

  • Catalyst : 1-Methylhexamethylenetetraminium tetrafluoroborate ([MeHMTA]BF4_4, 15 mol%).

  • Conditions : Room temperature, 1 h.

  • Advantages :

    • Eliminates volatile organic solvents.

    • Catalyst recyclable for ≥5 cycles without activity loss.

  • Yield : 100% (NMR), 83% isolated.

Aqueous-Phase Metal Nitrate Catalysis

  • Catalyst : Ni(NO3_3)2_2·6H2_2O (5 mol%).

  • Conditions : Water, room temperature, 30 min.

  • Yield : 95%.

  • Benefits : Eco-friendly, avoids organic solvents.

Photocatalytic Tandem Reaction

  • Catalyst : NH2_2-MIL-101(Fe) (metal-organic framework).

  • Conditions : Visible light, benzyl alcohol precursor, one-pot oxidation-condensation.

  • Yield : 72% after 40 h.

  • Note : Extends to in situ aldehyde generation, reducing purification steps.

Optimization and Comparative Analysis

Table 1: Reaction Condition Impact on Yield

CatalystSolventTemp (°C)Time (h)Yield (%)Source
[MeHMTA]BF4_4Solvent-free25183
Ni(NO3_3)2_2·6H2_2OH2_2O250.595
PiperidineEtOH78280
NH2_2-MIL-101(Fe)Biphasic254072

Key Observations :

  • Ionic liquids and aqueous systems achieve high yields under mild conditions.

  • Prolonged reaction times in photocatalytic methods offset by tandem oxidation benefits.

Mechanistic Insights and Side Reactions

Knoevenagel Pathway

  • Enolate Formation : Malononitrile deprotonation (pKa_a ≈ 11) generates a resonance-stabilized enolate.

  • Nucleophilic Attack : Enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

  • Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated dinitrile.

Competing Reactions

  • Bis-Addition : Excess aldehyde may lead to di-substituted products.

  • Oxidation : Electron-deficient aldehydes (e.g., nitro-substituted) may undergo side oxidation under basic conditions.

Purification and Characterization

  • Purification : Column chromatography (SiO2_2, EtOAc/hexane) or recrystallization (ethanol).

  • Characterization :

    • NMR : Distinct signals for aromatic protons (δ 7.4–8.0 ppm), methine (=CH–, δ 7.7–8.1 ppm), and CF2_2O (δ 6.6–6.8 ppm).

    • MS : Molecular ion peak at m/z 276.29 (C17_{17}H12_{12}N2_2O2_2).

Industrial and Environmental Considerations

  • Scale-Up Challenges : Difluoromethoxy group introduction requires hazardous reagents (ClCF2_2H), necessitating closed systems.

  • Green Chemistry : Ni(NO3_3)2_2·6H2_2O in water reduces waste and energy use .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Table 1: Comparison of Similar Compounds

Compound NameStructureKey Features
2-(4-Bromophenyl)methylene malononitrileStructureContains a bromine substituent; potential for different reactivity patterns.
2-Methoxy-4-(phenyl)methylene malononitrileStructureFeatures a methoxy group; known for antimicrobial activity.
2-(4-Difluorophenyl)methylene malononitrileStructureSimilar fluorinated structure; may exhibit enhanced electronic properties.

Chemistry

Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- serves as an essential building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse reactions, making it valuable in organic synthesis.

Biology

The compound has shown potential in biological research, particularly in:

  • Enzyme Interactions : Investigating how this compound interacts with various enzymes can provide insights into metabolic pathways.
  • Therapeutic Applications : Its derivatives are being explored for their efficacy against various diseases, including cancer.

Research indicates that derivatives of propanedinitrile compounds exhibit significant biological activities. For instance, studies have shown that compounds within the malononitrile family can interact with biological targets effectively, potentially leading to new therapeutic agents. The difluoromethoxy substitution may enhance these interactions by improving binding affinity.

Industrial Applications

In industrial settings, propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- is utilized for:

  • Production of Specialty Chemicals : It is used to manufacture chemicals with specific properties tailored for various applications.
  • Material Science : The compound's unique properties make it suitable for developing advanced materials with enhanced characteristics.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The nitrile groups may also play a role in the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (IUPAC) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Propanedinitrile, 2-[(4-bromophenyl)hydroxymethylene]- 4-Bromo, hydroxyl C₁₀H₅BrN₂O 249.06 Density: N/A; Boiling Point: N/A; SMILES: OC(=C(C#N)C#N)c1ccc(Br)cc1
Propanedinitrile, 2-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylene]- 2,4-Dichlorobenzyloxy C₁₇H₁₀Cl₂N₂O 329.18 Density: 1.359 g/cm³; Boiling Point: 505.2°C (predicted)
Propanedinitrile, 2-[[4-(dimethylamino)phenyl]methylene]- 4-Dimethylamino C₁₂H₁₁N₃ 197.24 Density: 1.15 g/cm³; Boiling Point: 370.4°C; Flash Point: 165.6°C
Propanedinitrile, 2-[[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]methylene]- 4,5-Diphenylimidazole C₂₅H₁₅N₃ 357.42 Density: 1.237 g/cm³; Boiling Point: 631.7°C (predicted)
Propanedinitrile, 2-[2-[4-(trifluoromethoxy)phenyl]hydrazinylidene]- 4-Trifluoromethoxy, hydrazinylidene C₁₀H₅F₃N₄O 272.17 Density: N/A; Boiling Point: N/A
Key Observations:
  • Electron-Donating Groups (EDGs): Dimethylamino substituents reduce molecular weight and increase basicity, as seen in the lower boiling point (370.4°C) and higher flash point (165.6°C) .
  • Bulkier Substituents: The diphenylimidazole group in C₂₅H₁₅N₃ significantly increases molecular weight (357.42 g/mol) and predicted boiling point (631.7°C), suggesting applications in materials science .

Biological Activity

Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- is a synthetic organic compound belonging to the malononitrile family. Its unique structure, characterized by a difluoromethoxy group attached to a phenyl ring and a propanedinitrile backbone, suggests potential biological activities that are currently being explored in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C11H6F2N2O
  • Molecular Weight : 220.179 g/mol
  • Structural Characteristics : The presence of the difluoromethoxy group enhances the compound's reactivity and lipophilicity, which may influence its interaction with biological targets .

Biological Activity

Research into the biological activity of propanedinitrile derivatives has indicated several promising areas of interest:

1. Antimicrobial Properties

  • Compounds similar to propanedinitrile have demonstrated antimicrobial activity against various pathogens. The difluoromethoxy substitution may enhance these properties by affecting how the compound interacts with microbial cell membranes.

2. Anticancer Potential

  • Preliminary studies suggest that derivatives of malononitrile compounds can inhibit cancer cell proliferation. The mechanism may involve interference with DNA synthesis and repair processes, akin to other chemotherapeutic agents .

3. Toxicological Assessment

  • Toxicity studies have shown that propanedinitrile exhibits moderate toxicity in aquatic environments, with an LC50 value for fish at 4.6 mg/L and EC50 values for water fleas and algae at 12 mg/L . These findings highlight the need for careful handling and environmental considerations.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various propanedinitrile derivatives against common bacterial strains. Results indicated that compounds with similar functional groups exhibited significant inhibition zones, suggesting potential as therapeutic agents.

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the cytotoxic effects of propanedinitrile on cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating that further investigation into its mechanism of action is warranted.

Comparative Analysis with Related Compounds

The following table summarizes key features of propanedinitrile compared to other similar compounds within the malononitrile family:

Compound NameStructureKey Features
Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- StructureUnique difluoromethoxy group enhances lipophilicity and reactivity.
2-(4-Bromophenyl)methylene malononitrile StructureContains bromine substituent; potential for different reactivity patterns.
2-Methoxy-4-(phenyl)methylene malononitrile StructureFeatures a methoxy group; known for antimicrobial activity.
2-(4-Difluorophenyl)methylene malononitrile StructureSimilar fluorinated structure; may exhibit enhanced electronic properties.

Q & A

Q. Q1. What are the established synthetic routes for preparing Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]-?

The compound can be synthesized via Knoevenagel condensation , a common method for propanedinitrile derivatives. This involves reacting a substituted benzaldehyde (e.g., 4-(difluoromethoxy)benzaldehyde) with malononitrile in the presence of a base catalyst (e.g., piperidine). Reaction optimization includes controlling solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) to enhance yield . Characterization of intermediates (e.g., aldehyde precursors) is critical, as impurities in the difluoromethoxy group can lead to side reactions.

Q. Q2. What spectroscopic and computational methods are recommended for structural validation?

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the presence of the difluoromethoxy group (δ ~85 ppm for 19F^{19}\text{F}) and the methylene bridge.
  • IR : Identify nitrile stretches (~2200 cm1^{-1}) and conjugated C=C bonds (~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C11_{11}H7_{7}F2_{2}N2_{2}O2_{2}) and isotopic patterns.
  • X-ray Crystallography : Resolve crystal packing and confirm bond lengths/angles (e.g., C≡N: ~1.15 Å) .
  • Computational DFT : Optimize geometry using B3LYP/6-31G(d) to compare experimental vs. calculated vibrational spectra .

Advanced Research: Electronic Properties and Reactivity

Q. Q3. How can researchers model the compound’s electronic properties for optoelectronic applications?

Apply quantum chemical calculations (e.g., TD-DFT) to predict absorption spectra and HOMO-LUMO gaps. The difluoromethoxy group’s electron-withdrawing nature reduces the HOMO-LUMO gap compared to non-fluorinated analogs, enhancing charge-transfer potential. Validate with UV-Vis spectroscopy (λmax_{\text{max}} ~350–400 nm in DMSO) . For reactivity studies, analyze frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks (e.g., nitrile groups as electron-deficient centers) .

Q. Q4. What strategies resolve contradictions in experimental vs. computational data?

  • Sensitivity Analysis : Vary computational parameters (e.g., solvent models, basis sets) to assess robustness.
  • Substituent Comparisons : Compare with analogs (e.g., bromophenyl or dimethylamino derivatives) to isolate electronic effects of the difluoromethoxy group .
  • Experimental Validation : Replicate synthesis under inert conditions to rule out oxidation/hydrolysis artifacts .

Advanced Research: Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. How can researchers design experiments to evaluate potential antimicrobial activity?

  • Docking Studies : Use AutoDock Vina to model interactions with microbial targets (e.g., bacterial enoyl-ACP reductase). The difluoromethoxy group’s hydrophobicity may enhance membrane penetration .
  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity controls (e.g., mammalian cell lines) .
  • SAR Analysis : Synthesize analogs with varying substituents (e.g., methoxy vs. trifluoromethoxy) to correlate electronic effects with MIC values .

Q. Q6. What methodologies address discrepancies in bioactivity data across studies?

  • Meta-Analysis : Aggregate data from structurally related compounds (e.g., thiourea or morpholine derivatives) to identify trends in substituent effects .
  • Crystallographic Profiling : Co-crystallize the compound with target proteins (e.g., fungal CYP51) to validate binding modes predicted by docking .

Advanced Research: Applications in Material Science

Q. Q7. How can the compound’s nonlinear optical (NLO) properties be evaluated?

  • Hyperpolarizability Calculations : Use DFT (e.g., CAM-B3LYP) to compute first hyperpolarizability (β), focusing on the conjugated π-system and electron-withdrawing nitriles .
  • Z-Scan Technique : Experimentally measure NLO coefficients using a pulsed laser (e.g., 532 nm) in solution or thin films .

Q. Q8. What experimental designs mitigate challenges in stability studies?

  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen (decomposition >200°C suggests suitability for high-temperature applications).
  • Accelerated Aging : Expose to UV light/humidity and monitor structural integrity via HPLC .

Methodological Guidance for Data Reproducibility

Q. Q9. How can researchers ensure reproducibility in synthetic protocols?

  • Detailed Reaction Logs : Document solvent purity, catalyst lot numbers, and drying times for intermediates.
  • QC Standards : Use internal reference compounds (e.g., 4-(difluoromethoxy)benzaldehyde) with verified 1H^{1}\text{H}-NMR spectra .

Q. Q10. What statistical approaches are recommended for analyzing heterogeneous datasets?

  • Multivariate Analysis : Apply PCA to identify key variables (e.g., solvent polarity, reaction time) affecting yield .
  • Machine Learning : Train models on historical data (e.g., reaction conditions vs. purity) to predict optimal synthesis parameters .

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